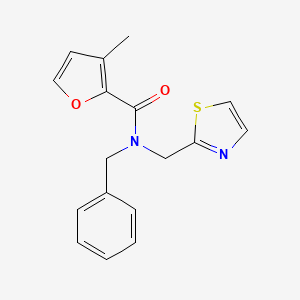![molecular formula C22H25N3O2 B5905235 N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5905235.png)
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide, also known as EKI-785, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. Specifically, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are both overexpressed in many types of cancer. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide involves the inhibition of EGFR and HER2 activity. These receptors are responsible for the activation of several downstream signaling pathways that are involved in cell proliferation, survival, and migration. By inhibiting the activity of these receptors, N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide can disrupt these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide has been shown to have several biochemical and physiological effects, including the suppression of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of cell migration and invasion. Additionally, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide is its specificity for EGFR and HER2, which makes it a more targeted therapy than other cancer drugs. Additionally, it has been shown to have minimal toxicity in normal cells, which is important for reducing side effects. However, one limitation of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide is its relatively low potency compared to other cancer drugs, which may limit its effectiveness in some cases.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide, including the development of more potent analogs, the investigation of its potential in combination therapy with other cancer drugs, and the exploration of its effectiveness in different types of cancer. Additionally, further studies on the mechanism of action of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide may lead to a better understanding of its therapeutic potential and help to identify new targets for cancer therapy.
Synthesemethoden
The synthesis of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide involves a series of chemical reactions, starting with the preparation of 2-(2-ethylphenoxy)ethanol and 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. These two compounds are then reacted together in the presence of a catalyst to form the final product, N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide.
Eigenschaften
IUPAC Name |
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methylimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-17-9-5-8-12-20(17)27-16-15-25(3)22(26)19-11-7-6-10-18(19)21-23-13-14-24(21)2/h5-14H,4,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYGENWRFMETLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN(C)C(=O)C2=CC=CC=C2C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine](/img/structure/B5905152.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)

![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-(phenylthio)propan-1-amine](/img/structure/B5905180.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)
![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)propan-1-amine](/img/structure/B5905230.png)
![1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5905244.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)
